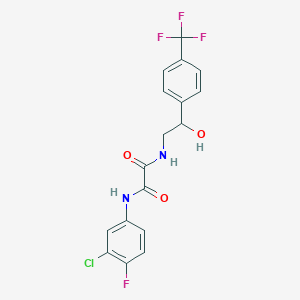

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a chemical entity that appears to be related to the class of oxalamides. Oxalamides are compounds that contain the oxalamide functional group, which consists of two amide groups connected by a carbonyl (C=O) linker. The specific structure of this compound suggests it may have biological activity, possibly related to the NMDA receptor, given the relatedness to compounds studied for their antagonistic properties at NMDA receptor subtypes .

Synthesis Analysis

The synthesis of related oxalamides has been explored through a novel one-pot synthetic approach, which involves the rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides. This method, which includes the classical Meinwald rearrangement and a new rearrangement sequence, has been shown to be operationally simple and high yielding. It provides a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides . Although the exact synthesis of this compound is not detailed, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of oxalamides is characterized by the presence of two amide groups. The specific substituents on the phenyl rings in the compound , such as chloro, fluoro, and trifluoromethyl groups, are likely to influence its electronic properties and, consequently, its biological activity. The hydroxy group may also play a role in the compound's ability to interact with biological targets, such as the NMDA receptor .

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions due to their amide groups. These reactions may include hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines. The presence of substituents like chloro and fluoro may affect the reactivity of the compound, potentially making it more resistant to hydrolysis. The electron-withdrawing trifluoromethyl group could also impact the compound's reactivity by stabilizing the amide bond through resonance.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are influenced by their molecular structure. The presence of halogens and the trifluoromethyl group is likely to increase the compound's lipophilicity, which could affect its solubility in organic solvents versus water. The boiling and melting points, as well as the stability of the compound, would be determined by the strength of intermolecular forces, such as hydrogen bonding, which could be facilitated by the hydroxy group. The electronic properties, such as the dipole moment and the potential for hydrogen bonding, are also critical in determining the compound's interactions with biological targets .

Scientific Research Applications

Pharmacokinetics and Metabolism

Recent studies on compounds with structural similarities to N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide have focused on pharmacokinetics and metabolism. For example, the study of S-1, a selective androgen receptor modulator, showed its low clearance, moderate distribution, and extensive metabolism in rats, indicating its potential for treating androgen-dependent diseases (Wu et al., 2006).

Neurokinin-1 Receptor Antagonism

Another study highlighted the development of a neurokinin-1 receptor antagonist with high water solubility and effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001). This research underlines the potential of similar compounds in neurokinetic receptor targeting.

Development of Radiotracers

Compounds structurally akin to this compound have been synthesized for use as radiotracers in positron emission tomography (PET) imaging, particularly for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Insecticidal Activity

Flubendiamide, a novel insecticide with a unique chemical structure similar to the mentioned compound, has demonstrated extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This indicates the potential use of similar compounds in pest management programs (Tohnishi et al., 2005).

Analyzing Chemical Stability

Studies have also been conducted to analyze the chemical stability and fate of similar compounds in various conditions, which is crucial in understanding their behavior and potential applications in different environments (Gilard et al., 1999).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the hedgehog (hh) protein function . The Hedgehog signaling pathway plays a crucial role in cell differentiation, growth, and tissue polarity.

Mode of Action

It is known that similar compounds potently inhibit the hedgehog-stimulated gli transcription activity . This inhibition is likely due to the compound’s interaction with its target, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as a hedgehog pathway inhibitor , it may affect downstream effects related to cell differentiation, growth, and tissue polarity.

Result of Action

Inhibition of the hedgehog pathway could potentially lead to changes in cell differentiation, growth, and tissue polarity .

properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF4N2O3/c18-12-7-11(5-6-13(12)19)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXDANQQXSNCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Trifluoromethoxy)pyridin-2-yl]prop-2-yn-1-ol](/img/structure/B2527905.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)

![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)

![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)

![[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine](/img/structure/B2527927.png)